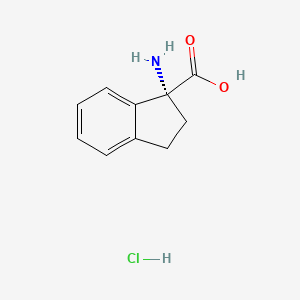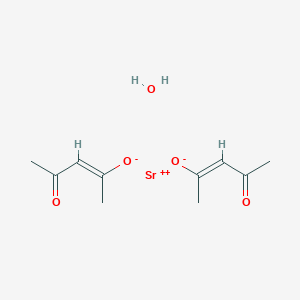
Strontiumacetylacetonatehydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Strontium acetylacetonate hydrate is a coordination compound derived from the acetylacetonate anion and strontium ions. It is commonly used in various scientific and industrial applications due to its unique chemical properties. The compound typically appears as a white powder and has the molecular formula ([CH_3COCH=C(O-)CH_3]_2Sr \cdot xH_2O).
準備方法
Synthetic Routes and Reaction Conditions
The preparation of strontium acetylacetonate hydrate typically involves the reaction of strontium salts with acetylacetone in the presence of a base. The general reaction can be represented as follows: [ \text{Sr}^{2+} + 2 \text{Hacac} \rightarrow \text{Sr(acac)}_2 + 2 \text{H}^+ ] where (\text{Hacac}) represents acetylacetone. The reaction is usually carried out in an aqueous or alcoholic medium, and the pH is adjusted to facilitate the formation of the complex.
Industrial Production Methods
In industrial settings, the production of strontium acetylacetonate hydrate involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization to obtain a high-purity product.
化学反応の分析
Types of Reactions
Strontium acetylacetonate hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of strontium.
Reduction: Reduction reactions can also occur, although they are less common.
Substitution: The acetylacetonate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Ligand substitution reactions often involve the use of other chelating agents or ligands.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of strontium oxides, while substitution reactions can yield various strontium complexes with different ligands.
科学的研究の応用
Strontium acetylacetonate hydrate has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other strontium compounds and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological effects and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical applications, such as in the development of new drugs or therapeutic agents.
Industry: It is used in the production of advanced materials, including ceramics and nanomaterials, due to its ability to form stable complexes.
作用機序
The mechanism of action of strontium acetylacetonate hydrate involves its ability to form stable chelate complexes with metal ions. The acetylacetonate ligands coordinate with the strontium ion through their oxygen atoms, forming a six-membered chelate ring. This coordination enhances the stability and reactivity of the compound, making it useful in various catalytic and synthetic applications.
類似化合物との比較
Similar Compounds
- Barium acetylacetonate hydrate
- Gallium acetylacetonate
- Titanium isopropoxide
- Iridium acetylacetonate
- Vanadium oxytriethoxide
- Indium acetylacetonate
- Nickel acetylacetonate
Uniqueness
Strontium acetylacetonate hydrate is unique due to its specific coordination chemistry and the stability of its complexes. Compared to other metal acetylacetonates, it offers distinct reactivity patterns and applications, particularly in the synthesis of strontium-containing materials and as a catalyst in organic reactions.
特性
分子式 |
C10H16O5Sr |
|---|---|
分子量 |
303.85 g/mol |
IUPAC名 |
strontium;(E)-4-oxopent-2-en-2-olate;hydrate |
InChI |
InChI=1S/2C5H8O2.H2O.Sr/c2*1-4(6)3-5(2)7;;/h2*3,6H,1-2H3;1H2;/q;;;+2/p-2/b2*4-3+;; |
InChIキー |
JVRAVYRNHCOMBG-XHTSQIMGSA-L |
異性体SMILES |
C/C(=C\C(=O)C)/[O-].C/C(=C\C(=O)C)/[O-].O.[Sr+2] |
正規SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].O.[Sr+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


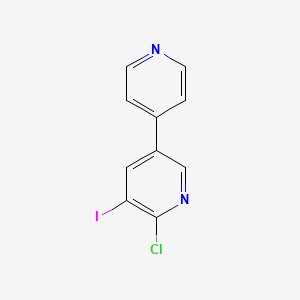
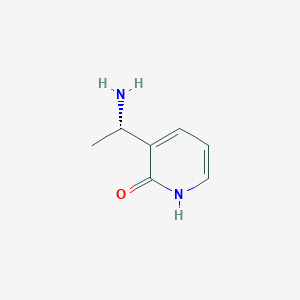

![7-Benzyl-4-(4-methoxybenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13136475.png)

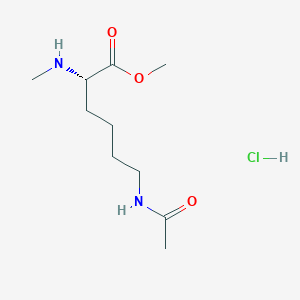
![azane;[(2R)-3-[hydroxy-[(1R,2R,3R,4R,5S,6R)-2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13136497.png)
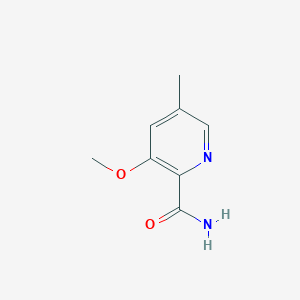
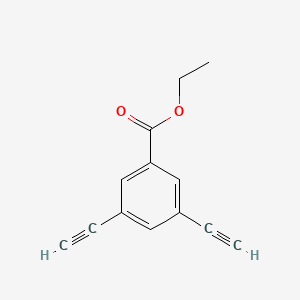

![1,4-Diamino-6-chloro-2-[4-(methylsulfanyl)phenoxy]anthracene-9,10-dione](/img/structure/B13136520.png)
![(5-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B13136521.png)

